Dodma
Overview
Description
DODMA (1,2-dioleyloxy-3-dimethylaminopropane) is an ionizable cationic lipid . It’s used for the preparation of liposomes . DODMA is highly efficient at encapsulating nucleic acids during synthesis by temporarily reducing pH . Thus, lipid nanoparticles with DODMA can have neutral or low zeta potential at physiological pH .
Synthesis Analysis
DODMA can be synthesized using oleyl alcohol, 3-Dimethylamino-1,2-propanediol, Triphenylphosphine oxide, and Diisopropyl azodicarboxylate (DIAD) in a three-necked flask . The reaction is carried out at -10 to 0 °C .
Molecular Structure Analysis
DODMA has the molecular formula C41H81NO2 and a molecular weight of 620.09 . It has a protonatable tertiary amine head group that shows positive charge at low pH . DODMA possesses one double bond in each hydrocarbon tail .
Chemical Reactions Analysis
DODMA is used in the preparation of pH-sensitive cationic lipid-based nanoparticles (LNPs) composed of DODMA, DODAP, or DOTAP lipids that encapsulate a GFP or eGFP plasmid . The LNPs are constructed using non-turbulent microfluidic mixing .
Physical And Chemical Properties Analysis
DODMA has the molecular formula C41H81NO2 and a molecular weight of 620.09 . It is soluble in DMSO .
Scientific Research Applications
1. Gene Delivery
- Application Summary: DODMA and its derivatives are used in cationic nanocarriers for gene delivery. Cationic lipids like DODMA interact with negatively charged DNA/RNA, leading to the formation of complexes containing condensed gene materials. These complexes are promising non-viral carriers for gene therapy .
- Methods of Application: DODMA is very effective in encapsulating nucleic acids during synthesis by temporarily reducing pH. This makes lipid nanoparticles with DODMA have neutral or low zeta potential at physiological pH .
- Results or Outcomes: The structure-dependent properties of DODMA have far-reaching application potential in gene therapy. The review summarizes the synthesis methods and structure characteristics of DODMA and derivatives, and illustrates their applications in gene delivery .
2. Cellular Uptake of Lipid Nanoparticles
- Application Summary: DODMA is used in the study of cellular uptake and intracellular release mechanisms of lipid nanoparticles. Understanding these mechanisms would enable better design of nanocarriers for delivery of nucleic acids such as siRNA and microRNA (miRNA) .
- Methods of Application: In this study, DOTMA and DODMA were mixed at various molar ratios to form different DOTMA/DODMA based LNPs, where the total cationic lipid amount was kept as 45% for all lipids .
- Results or Outcomes: The study found that when the DOTMA/DODMA ratio was at 5/40, the LNP containing a luciferase siRNA produced the highest gene silencing activity. The superior potency of DOTMA/DODMA could be attributed to higher uptake and improved ability to facilitate siRNA release from endosomes subsequent to uptake .
Safety And Hazards
DODMA should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
N,N-dimethyl-2,3-bis[(Z)-octadec-9-enoxy]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3/b21-19-,22-20- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGLUQVVDHRLQK-WRBBJXAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H81NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodma |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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